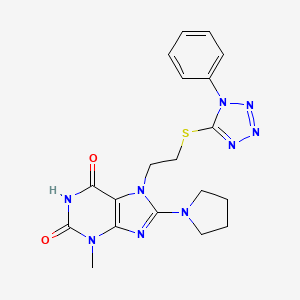

3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

説明

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex substitution pattern. Its core structure is based on purine-2,6-dione (a xanthine analog), modified at three key positions:

- Position 3: A methyl group, likely enhancing metabolic stability by blocking oxidation at this site.

- Position 7: A thioethyl chain linked to a phenyl-substituted tetrazole ring, which may improve lipophilicity and binding interactions (e.g., via π-π stacking or hydrogen bonding).

特性

IUPAC Name |

3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O2S/c1-25-15-14(16(29)21-18(25)30)27(17(20-15)26-9-5-6-10-26)11-12-31-19-22-23-24-28(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,21,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXMGCQUHILLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by a unique structural configuration that incorporates a tetrazole moiety and a pyrrolidine ring. This compound belongs to a class of biologically active molecules that have garnered interest for their potential therapeutic applications, particularly in the fields of neurology and oncology.

Structural Features

The structural composition of the compound can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Functional Groups | Purine core, tetrazole ring, thioether linkage |

| Key Substituents | Methyl group at position 3, pyrrolidine at position 8 |

The presence of the tetrazole group is particularly significant as it enhances the compound's interaction with biological targets due to its nitrogen-rich structure.

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural components. Notably, compounds containing tetrazole derivatives have been studied for various pharmacological effects:

- Anticholinesterase Activity : Similar tetrazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies on related compounds demonstrated inhibition percentages ranging from 24.38% to 29.56% at different concentrations .

- Protein-Ligand Interactions : The purine core is known for its ability to interact with various proteins involved in cellular signaling pathways. This interaction is critical for developing drugs targeting specific pathways in diseases such as Alzheimer's and cancer .

- Cytotoxicity Studies : Preliminary cytotoxicity evaluations suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. Such findings necessitate further exploration into their mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

- Study on Tetrazole Derivatives : A comprehensive evaluation of various tetrazole derivatives indicated significant anticholinesterase activity, suggesting that modifications in the substituent groups can enhance biological efficacy .

- Synthesis and Evaluation : The synthesis of related purine derivatives has been documented, revealing that specific substitutions can lead to enhanced biological activities, including improved binding affinities for target proteins involved in disease mechanisms .

類似化合物との比較

(a) Thiophene-Pyrazole Derivatives (Compounds 7a and 7b)

- Structure: Compounds 7a and 7b feature thiophene cores substituted with pyrazole-methanone groups and diamino-cyano or ester functionalities .

- Synthetic Overlap: Both the target compound and 7a/7b incorporate sulfur-containing groups. The use of elemental sulfur and nucleophiles (e.g., malononitrile, ethyl cyanoacetate) in 7a/7b synthesis suggests analogous methods may introduce the thioethyl group in the target compound.

(b) Tetrazole-Containing Compounds

- The phenyl-tetrazole moiety in the target compound is a common bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. This feature is absent in 7a/7b but prevalent in angiotensin II receptor blockers (e.g., losartan).

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthesis : The target compound’s thioethyl-tetrazole group may require a multi-step synthesis involving tetrazole ring formation (e.g., Huisgen cycloaddition) followed by thiol-alkylation, akin to sulfur incorporation in 7a/7b .

- Activity Gaps: No direct pharmacological data for the target compound are provided in the evidence. By analogy, pyrrolidine and tetrazole groups in kinase inhibitors (e.g., imatinib derivatives) enhance target affinity and solubility.

- Contradictions : While 7a/7b emphasize sulfur-mediated reactivity, the target compound’s purine core prioritizes hydrogen-bonding interactions, suggesting divergent mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。